2-Iodo-1H-pyrrole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-5-4(3-8)1-2-7-5/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGGEXMLXYJJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298204 | |
| Record name | 2-Iodo-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-92-2 | |
| Record name | 2-Iodo-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profile and Transformational Chemistry of 2 Iodo 1h Pyrrole 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group at the C-3 position of the pyrrole (B145914) ring is susceptible to a variety of transformations common to aldehydes, including nucleophilic attack and redox reactions.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate after the pi bond of the carbonyl group breaks. masterorganicchemistry.comlibretexts.org This alkoxide intermediate is then typically protonated in a subsequent workup step to yield an alcohol. youtube.com The reaction is fundamental to forming new carbon-carbon or carbon-heteroatom bonds at the C-3 position. masterorganicchemistry.com
The general mechanism involves the nucleophile (Nu⁻) attacking the partially positive carbonyl carbon, pushing the pi electrons onto the oxygen atom. The resulting alkoxide is then neutralized by a proton source (H⁺).
General Reaction Scheme:
Step 1: R-CHO + Nu⁻ → R-CH(O⁻)-Nu
Step 2: R-CH(O⁻)-Nu + H⁺ → R-CH(OH)-Nu
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile Source | Reagent Example | Expected Product |
|---|---|---|
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(2-Iodo-1H-pyrrol-3-yl)ethanol |
| Cyanide | Sodium Cyanide (NaCN) | 2-Hydroxy-2-(2-iodo-1H-pyrrol-3-yl)acetonitrile |
Table 2: Oxidation of 2-Iodo-1H-pyrrole-3-carbaldehyde
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Potassium permanganate (B83412) (KMnO₄) | Acidic or basic medium | 2-Iodo-1H-pyrrole-3-carboxylic acid |
| Chromium trioxide (CrO₃) | Jones reagent (CrO₃, H₂SO₄, acetone) | 2-Iodo-1H-pyrrole-3-carboxylic acid |
The reduction of the aldehyde group yields the corresponding primary alcohol, (2-Iodo-1H-pyrrol-3-yl)methanol. This reaction is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reagent. youtube.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com
Table 3: Reduction of this compound
| Reducing Agent | Typical Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol or Ethanol | (2-Iodo-1H-pyrrol-3-yl)methanol |
Reactivity of the Iodine Substituent
The iodine atom at the C-2 position is a key functional group that enables a range of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
While nucleophilic aromatic substitution on aryl halides can be challenging, the iodine atom on the pyrrole ring can be replaced by various nucleophiles, often requiring specific conditions such as the presence of a catalyst (e.g., copper salts) or highly reactive nucleophiles. wikipedia.org These reactions are valuable for introducing a wide array of functional groups onto the pyrrole core. The mechanism can vary, but it generally involves the displacement of the iodide ion by an incoming nucleophile. nih.gov
Table 4: Nucleophilic Substitution of this compound
| Nucleophile | Reagent Example | Typical Conditions | Expected Product |
|---|---|---|---|
| Amine | Ammonia (B1221849) (NH₃) | Copper catalyst, high temperature | 2-Amino-1H-pyrrole-3-carbaldehyde |
| Thiol | Sodium thiomethoxide (NaSCH₃) | Base, polar aprotic solvent | 2-(Methylthio)-1H-pyrrole-3-carbaldehyde |
The carbon-iodine bond is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling involves the reaction of the iodo-pyrrole with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile for creating bi-aryl or aryl-alkenyl structures. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.org
The Heck reaction couples the iodo-pyrrole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is an effective method for the vinylation of aryl halides. youtube.com The mechanism includes oxidative addition of palladium to the C-I bond, insertion of the alkene into the palladium-carbon bond, and subsequent beta-hydride elimination to release the substituted alkene product. wikipedia.org
Table 5: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Expected Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Sodium carbonate (Na₂CO₃) | 2-Phenyl-1H-pyrrole-3-carbaldehyde |
Organometallic Reagent Formation (e.g., Iodine-Copper Exchange)
The carbon-iodine bond in this compound is a key functional group that enables the formation of organometallic reagents. These reagents are pivotal intermediates in the construction of more complex molecular architectures. One of the notable transformations is the iodine-copper exchange reaction.
In a typical iodine-copper exchange, the iodo-pyrrole derivative reacts with a copper(I) source, often in the presence of a ligand, to generate a pyrrolyl-copper species. This organometallic intermediate can then participate in various cross-coupling reactions. For instance, copper-catalyzed tandem annulation reactions have been developed where 2-alkynoyl-2′-iodo-1,1′-biphenyls react with isocyanoacetates. In this process, a copper catalyst facilitates a tandem [3+2] cycloaddition and a subsequent C-C coupling, leading to the formation of pyrrole-fused tetracyclic skeletons. rsc.org
The formation of organometallic reagents is not limited to copper. Other metals can also be employed. For example, organolithium reagents can be formed by reacting an organic halide with lithium metal. youtube.com Similarly, Grignard reagents are prepared by reacting an organic halide with magnesium metal in an ether-based solvent. youtube.com These organometallic compounds, including those derived from this compound, are highly reactive and serve as potent nucleophiles in organic synthesis. youtube.com
Reactions Involving the Pyrrole Heterocycle
The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of reactions that modify the heterocyclic core.
Electrophilic Aromatic Substitution Beyond Iodination
The pyrrole nucleus is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the delocalization of the nitrogen lone pair into the ring, which increases its electron density. pearson.com While the starting material is already iodinated, further electrophilic substitution can occur at other positions of the pyrrole ring, provided they are not sterically hindered.
Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the 2-position (alpha to the nitrogen) because the resulting cationic intermediate (a benzenium ion or σ-complex) is better stabilized by resonance. pearson.comlibretexts.orguci.edu However, since the 2-position is already occupied by the iodo group and the 3-position by the carbaldehyde, further substitution would target the remaining C4 and C5 positions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The aldehyde group is an electron-withdrawing group and a meta-director, while the iodine atom is a deactivating ortho, para-director. uci.edu
Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, formylation of pyrrole derivatives can be achieved through the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide (DMF). smolecule.com
Annulation and Cycloaddition Reactions (e.g., [3+2] Cycloaddition, [4+1] Annulation)
The pyrrole framework of this compound can participate in annulation and cycloaddition reactions to construct fused heterocyclic systems. These reactions are valuable for synthesizing complex polycyclic molecules.
A notable example is the [4+2] annulation of pyrrole-2-carbaldehyde derivatives with o-hydroxyphenyl propargylamines, which, promoted by a base like DBN, yields highly substituted indolizines. nih.gov Similarly, a [4+2] annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts has been reported to produce indolizines containing a thioether group. researchgate.net
The pyrrole moiety can also engage in [3+2] cycloaddition reactions. For example, N-substituted pyrrole-2-carboxaldehydes can react with arylalkenes under copper catalysis to form dihydropyrrolizine skeletons. nih.gov Another instance involves the reaction of 2-nitrochalcones and activated methylene (B1212753) isocyanides, leading to pyrrolo[3,4-c]quinoline N-oxides through a stepwise [3+2] cycloaddition followed by reductive cyclization. researchgate.net Furthermore, the 1,3-dipolar cycloaddition of nitrile oxides with N-allenylpyrrole-2-carbaldehydes provides a route to 1,2-oxazoline-pyrrole ensembles. researchgate.net
In some cases, the reaction pathway can be switched between different modes. For instance, the reaction of prop-2-ynylsulfonium salts can be directed towards a [4+2] and [4+1] annulation to yield dihydrofuro[2,3-c]chromenes by changing the solvent to toluene. researchgate.net
Rearrangement Reactions (e.g., Smiles Rearrangement)
This compound and its derivatives can undergo rearrangement reactions, which are powerful transformations for skeletal reorganization. A key example is the Smiles rearrangement.
Recently, an N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement of pyrrole and indole (B1671886) carboxaldehydes has been developed. acs.org This reaction provides access to 2-aroyl pyrroles from sulfonamide starting materials under mild, transition-metal-free conditions. The proposed mechanism involves the formation of a Breslow intermediate, which then undergoes the Smiles rearrangement via a Meisenheimer intermediate. acs.org Another study reported a reductive Smiles rearrangement of 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide, which, upon treatment with iron in acetic acid, leads to the formation of 1-amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole. clockss.org
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies often involve a combination of experimental techniques and computational analysis to identify intermediates and transition states. For instance, in the NHC-catalyzed Smiles rearrangement, control experiments and the absence of crossover products supported a Smiles-Truce reaction pathway. acs.org The proposed mechanism proceeds through the deprotonation of the NHC precursor, followed by its addition to the aldehyde to form a Breslow intermediate. This intermediate then undergoes the rearrangement. acs.org
In the context of annulation reactions, mechanistic investigations of the iodine/copper-mediated oxidative annulation for the synthesis of pyrrole-2-carbaldehyde derivatives have identified key intermediates such as phenylglyoxal (B86788) and enaminone. organic-chemistry.org Labeling experiments have also been used to trace the origin of atoms in the final product, confirming, for example, that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.org
The study of electrophilic aromatic substitution on pyrrole has shown that the reaction proceeds through a cationic intermediate, often referred to as a σ-complex or a benzenium ion. libretexts.org The stability of this intermediate dictates the regioselectivity of the substitution.
Below is a table summarizing some of the investigated reactions and their key mechanistic features.
| Reaction | Key Intermediates/Transition States | Mechanistic Insights |
| NHC-Catalyzed Smiles Rearrangement | Breslow intermediate, Meisenheimer intermediate | Proceeds via a Smiles-Truce pathway; no crossover products observed. acs.org |
| Iodine/Copper-Mediated Oxidative Annulation | Phenylglyoxal, enaminone | Aldehyde oxygen originates from molecular oxygen. organic-chemistry.org |
| Electrophilic Aromatic Substitution | σ-complex (benzenium ion) | Stability of the intermediate determines regioselectivity. libretexts.org |
| Reductive Smiles Rearrangement | Intermediate formation followed by cyclization | Extrusion of the sulfone group is a key step. clockss.org |
Role of Catalysts in Reaction Mechanisms
The chemical reactivity of this compound is dominated by the presence of the carbon-iodine (C-I) bond at the 2-position of the pyrrole ring. This bond is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Catalysts, particularly those based on palladium and copper, play a pivotal role in activating this C-I bond, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds under relatively mild conditions. The aldehyde group at the 3-position is generally stable under these catalytic conditions.
The fundamental role of the catalyst is to provide a lower-energy pathway for the reaction by orchestrating a sequence of steps, collectively known as the catalytic cycle. For palladium-catalyzed reactions, this cycle typically involves three main stages: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.
Palladium Catalysts
Palladium complexes are the most extensively used catalysts for activating aryl and heteroaryl halides. The versatility of palladium catalysis allows for a wide array of transformations involving this compound.
Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki-Miyaura) begins with a low-valent palladium(0) species.
Oxidative Addition: The cycle initiates when the Pd(0) catalyst inserts into the C-I bond of this compound. This step oxidizes the palladium from Pd(0) to a Pd(II) state, forming a square planar organopalladium(II) intermediate.
Transmetalation: In reactions like the Suzuki-Miyaura coupling, an organoboron compound (R-BY₂) reacts with the Pd(II) intermediate in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group (R) from boron to the palladium center, displacing the iodide. This step is known as transmetalation.
Reductive Elimination: The final step is the reductive elimination of the two organic groups (the pyrrole and the R group) from the palladium center. This forms the new C-C bond in the final product and regenerates the active Pd(0) catalyst, which can then enter another cycle. nih.gov
This general mechanism is central to several key transformations:
Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling the iodo-pyrrole with boronic acids or their esters. The reaction is highly valued for its tolerance of various functional groups, including the aldehyde on the pyrrole ring. The choice of ligand, base, and solvent is critical for achieving high yields. Studies on the analogous isomer, 3-iodo-1H-pyrrole-2-carbaldehyde, confirm its utility as a versatile building block in Suzuki-Miyaura reactions.
Heck Reaction: This reaction forms a substituted alkene by coupling the iodo-pyrrole with an alkene. scienceinfo.comorganic-chemistry.org The mechanism differs slightly from Suzuki coupling; after oxidative addition, the alkene coordinates to the Pd(II) complex and undergoes migratory insertion into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new alkene product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base. byjus.comwikipedia.org
Sonogashira Coupling: This reaction couples the iodo-pyrrole with a terminal alkyne to form a substituted alkyne. It is typically co-catalyzed by a copper(I) salt. The palladium catalyst follows the oxidative addition and reductive elimination pathway, while the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the iodo-pyrrole with primary or secondary amines. wikipedia.org The mechanism involves oxidative addition of the iodo-pyrrole to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the N-arylated pyrrole and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org
Research on the palladium-catalyzed homocoupling of various 2-iodopyrroles has shown that functional groups such as formyl groups are well-tolerated under these reaction conditions, leading to the efficient synthesis of 2,2'-bipyrroles. nih.gov
| Reaction Type | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Substrate Coupled |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ / SPhos, XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | Aryl/heteroaryl boronic acids |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ or PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Acrylates, Styrenes |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkynes |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Primary/Secondary Amines |
Copper Catalysts
Copper catalysts play a significant role, either as the primary catalyst or as a co-catalyst with palladium.
Role in Sonogashira Coupling: As mentioned, copper(I) salts (e.g., CuI) are crucial co-catalysts in the Sonogashira reaction. The proposed mechanism involves the formation of a copper acetylide from the terminal alkyne. This copper acetylide is more reactive towards transmetalation with the palladium(II) intermediate than the alkyne itself, thereby accelerating the catalytic cycle. researchgate.netnih.gov
Palladium-Free Sonogashira Coupling: In recent years, methods for copper-catalyzed, palladium-free Sonogashira reactions have been developed. These reactions are attractive due to the lower cost and toxicity of copper compared to palladium. researchgate.netrsc.org In these systems, the copper catalyst is believed to cycle through Cu(I) and Cu(III) oxidation states, involving oxidative addition of the aryl iodide to a copper(I)-acetylide complex.
Ullmann Condensation: This is a classical copper-catalyzed reaction for forming C-N and C-O bonds. While often requiring harsh conditions, modern ligand-assisted protocols allow the coupling of aryl halides with amines, alcohols, and thiols under milder conditions. The catalyst, typically a Cu(I) salt, facilitates the coupling of this compound with various nucleophiles.
| Reaction Type | Catalyst System | Base / Additive | Solvent | Typical Substrate Coupled |
| Sonogashira (co-catalyst) | CuI | Et₃N | THF, DMF | Terminal Alkynes |
| Sonogashira (Pd-free) | CuI or Cu(OAc)₂ / Ligand (e.g., phenanthroline) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Aryl/heteroaryl iodides, Terminal alkynes |
| Ullmann Amination | CuI / Ligand (e.g., L-proline, diamines) | K₂CO₃, K₃PO₄ | DMSO, DMF | Amines, Amides |
Applications As a Versatile Building Block in Complex Organic Synthesis
Construction of Advanced Heterocyclic Scaffolds
The bifunctional nature of 2-iodo-1H-pyrrole-3-carbaldehyde allows for its elaboration into a variety of complex heterocyclic structures, including fused ring systems and polysubstituted pyrroles that are of interest in medicinal chemistry and materials science.
The pyrrolo[2,1-f] nih.govorganic-chemistry.orgresearchgate.nettriazine core is a significant heterocyclic system found in a number of kinase inhibitors and antiviral agents, including the FDA-approved drug Remdesivir. nih.gov The synthesis of this scaffold often begins with appropriately functionalized pyrrole (B145914) precursors.
While direct synthesis from this compound is not prominently documented, a closely related isomer, 3-iodo-1H-pyrrole-2-carbaldehyde, has been successfully employed to construct the pyrrolo[2,1-f] nih.govorganic-chemistry.orgresearchgate.nettriazine ring system. This analogous synthesis provides a clear blueprint for how the title compound could be utilized. The process involves a multi-step sequence starting from the iodinated pyrrole aldehyde. nih.gov
A typical synthetic pathway is outlined below:
Oxime Formation: The initial step involves the conversion of the aldehyde group into an oxime.
Dehydration to Nitrile: The oxime is then dehydrated to yield the corresponding pyrrole-carbonitrile.
N-Amination: The nitrogen of the pyrrole ring is aminated, for example using O-(diphenylphosphinyl)hydroxylamine, to produce an N-aminopyrrole intermediate.
Cyclization: The final step is the cyclization of the N-aminopyrrole with a suitable C1 source, such as triethyl orthoformate, to form the fused triazine ring. nih.gov
This sequence highlights how the aldehyde and the pyrrole nitrogen are sequentially functionalized to build the fused heterocyclic product.
The iodine atom on the pyrrole ring is a key functional group that enables the synthesis of polysubstituted pyrroles through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a particularly powerful method for this purpose. organic-chemistry.orgnih.gov Iodinated pyrroles are effective substrates for these reactions, allowing for the introduction of various aryl and heteroaryl substituents at the C2 position. griffith.edu.auresearchgate.net
The general reaction involves coupling this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. nih.gov This strategy is tolerant of a wide range of functional groups and provides a direct method for creating C-C bonds. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-1H-pyrrole-3-carbaldehyde |
This reaction effectively replaces the iodine atom with a new substituent, transforming the starting material into a more complex, polysubstituted pyrrole derivative while leaving the aldehyde group available for further transformations.
The dual functionality of this compound allows for a variety of derivatization strategies to synthesize a diverse array of functional molecules. Both the aldehyde and the iodo group can be selectively transformed.
Derivatization of the Aldehyde Group: The aldehyde at the C3 position is a versatile handle for numerous chemical modifications.
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.
Reduction: Conversely, it can be reduced to a primary alcohol with reducing agents like sodium borohydride (B1222165).
Condensation Reactions: The aldehyde readily undergoes condensation reactions. A notable example is the Knoevenagel condensation, where it reacts with active methylene (B1212753) compounds, such as substituted phenyl acetonitriles, to form 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. rsc.org This reaction extends the carbon framework and introduces new functional groups.
Imine Formation: Condensation with primary amines leads to the formation of imines, which can serve as intermediates for further reactions or as final products themselves. nih.gov
Derivatization of the Iodo Group: The primary derivatization strategy for the iodo group is its use in palladium-catalyzed cross-coupling reactions, as detailed in the section on polysubstituted pyrroles (4.1.2). This allows for the introduction of alkyl, alkenyl, and aryl groups. organic-chemistry.org
Table 2: Summary of Derivatization Strategies
| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |
| Aldehyde | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Aldehyde | Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Nitrile/Ester |
| Aldehyde | Imine Formation | Primary Amine | Imine (Schiff Base) |
| Iodo | Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base | Aryl, Heteroaryl, Alkyl, etc. |
Strategic Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.org Aldehydes are common components in MCRs, and 1H-pyrrole-3-carbaldehyde can participate in such transformations.
A relevant example is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite (B83602). In this context, this compound can act as the aldehyde component. The reaction proceeds through the initial formation of an imine from the pyrrole aldehyde and an amine, which is then attacked by the nucleophilic phosphite to yield the final α-aminophosphonate product. These products are of interest due to their biological activities.
This demonstrates the potential of this compound to serve as a key building block in diversity-oriented synthesis through MCRs, leveraging the reactivity of its aldehyde group to construct complex molecules in an atom-economical fashion.
Spectroscopic Characterization Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 2-Iodo-1H-pyrrole-3-carbaldehyde, offering detailed insights into its proton and carbon frameworks.
Proton (¹H) NMR for Aldehyde Proton and Pyrrole (B145914) Ring Protons
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. In the case of this compound, the spectrum reveals distinct signals for the aldehyde proton and the protons on the pyrrole ring. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.4 and 9.7 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group.
The protons on the pyrrole ring also exhibit characteristic chemical shifts. The presence of the electron-withdrawing iodine atom and aldehyde group influences the electron density around the ring, affecting the resonance of the attached protons. For comparison, in the parent molecule, pyrrole, the α-protons (adjacent to the nitrogen) and β-protons resonate at approximately 6.7 and 6.2 ppm, respectively. chemicalbook.com In substituted pyrroles like this compound, these values are shifted, and the coupling between adjacent protons provides further structural information. For instance, in pyrrole-2-carboxaldehyde, the aldehyde proton appears at δ 9.504 ppm, and the ring protons resonate at δ 7.185, 7.012, and 6.342 ppm. chemicalbook.com The deshielding effect of the iodine atom at the 2-position in this compound would be expected to further influence the chemical shifts of the neighboring pyrrole ring protons.
¹H NMR Data for Pyrrole and Related Compounds
| Compound | Aldehyde Proton (ppm) | Pyrrole Ring Protons (ppm) | Solvent |
| Pyrrole | N/A | α-H: ~6.7, β-H: ~6.2 | CDCl₃ |
| Pyrrole-2-carboxaldehyde | 9.504 | 7.185, 7.012, 6.342 | CDCl₃ |
| This compound | ~9.4-9.7 | - | - |
Carbon-13 (¹³C) NMR for Carbon Environments
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is particularly noteworthy, typically resonating in the highly deshielded region of the spectrum, often between 179 and 181 ppm.
The carbon atoms of the pyrrole ring also have characteristic chemical shifts. The carbon atom bonded to the iodine (C2) will experience a significant upfield shift due to the heavy atom effect of iodine. The other ring carbons (C3, C4, and C5) will have their chemical shifts influenced by the electron-withdrawing nature of both the iodo and formyl substituents. For comparison, in a related compound, 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the carbonyl carbon appears at 180.0 ppm, and the pyrrole ring carbons resonate at 140.0, 134.4, 126.9, and 116.3 ppm. spectrabase.com
¹³C NMR Data for a Related Pyrrole Compound
| Compound | Carbonyl Carbon (ppm) | Pyrrole Ring Carbons (ppm) |
| 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 180.0 | 140.0, 134.4, 126.9, 116.3 |
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)
For a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced NMR techniques are often employed. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable.
COSY spectra reveal correlations between coupled protons, helping to identify which protons are adjacent to each other on the pyrrole ring. ipb.pt
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. nih.gov
HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular framework, including the position of the iodo and aldehyde substituents. ipb.pt
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common, can provide direct information about the nitrogen atom in the pyrrole ring. The chemical shift of the nitrogen is sensitive to the electronic environment and can be influenced by the substituents on the ring. For instance, the ¹⁵N chemical shift of unsubstituted pyrrole is around -235 ppm (relative to nitromethane).
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. In this compound, the most characteristic absorption bands are associated with the N-H and C=O stretching vibrations.
N-H Stretch: The N-H bond of the pyrrole ring typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C=O Stretch: The carbonyl group of the aldehyde gives rise to a strong, sharp absorption band. For aromatic aldehydes, this stretch is typically observed in the range of 1685-1710 cm⁻¹. lumenlearning.com For pyrrole-2-carboxaldehyde, this band is observed around 1660-1680 cm⁻¹, and a similar range would be expected for its 2-iodo-3-carbaldehyde isomer.
C-H Stretch: The C-H stretching vibrations of the pyrrole ring and the aldehyde group are also present. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch often shows two weak bands around 2720 and 2820 cm⁻¹. lumenlearning.comlibretexts.org
C-N and C-C Stretches: The stretching vibrations of the C-N and C-C bonds within the pyrrole ring appear in the fingerprint region (below 1600 cm⁻¹). lumenlearning.comlibretexts.org
Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| N-H (Pyrrole) | Stretch | 3300-3500 |
| C=O (Aldehyde) | Stretch | 1685-1710 |
| C-H (Aromatic) | Stretch | >3000 |
| C-H (Aldehyde) | Stretch | ~2720, ~2820 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively reported, the technique can be applied to characterize the vibrational modes of the pyrrole ring and the C-I bond. horiba.comresearchgate.netnih.gov The C-I stretching vibration, which is often weak in the IR spectrum, would be expected to give a more intense signal in the Raman spectrum, typically in the low-frequency region (around 500-600 cm⁻¹). Raman spectroscopy can also be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes of the molecule. researchgate.netnih.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination
In the crystal structures of similar compounds, such as 4-Iodo-1H-pyrrole-2-carbaldehyde, molecules are observed to be planar and form centrosymmetric dimers through N—H···O hydrogen bonds. researchgate.net This dimerization is a common feature for 2-acylpyrroles, which possess both a proton-donating N-H group and a proton-accepting C=O group, stabilizing the syn-conformation. researchgate.net It is highly probable that this compound also exhibits such intermolecular interactions, leading to a stable, ordered crystalline lattice. The planarity of the pyrrole ring, along with the attached iodine and formyl groups, would be a key feature of its solid-state structure.
Detailed analysis of bond lengths and angles, once crystallographic data becomes available, will be crucial to definitively confirm the regiochemistry and detailed geometry of the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a calculated monoisotopic mass of 220.933762 Da. chemspider.com
While a specific mass spectrum for this compound was not found, analysis of related compounds provides insight into its expected fragmentation pattern under electron ionization (EI). For instance, the mass spectrum of the parent compound, 1H-Pyrrole-2-carboxaldehyde, shows characteristic fragmentation. nist.govnist.gov
The fragmentation of this compound would likely proceed through several key pathways. Initial ionization would form the molecular ion [M]•+. Subsequent fragmentation could involve:
Loss of the iodine atom: This would lead to a significant fragment at [M-I]+.
Loss of the formyl group: Fragmentation could result in the loss of a CHO radical, giving a fragment at [M-CHO]+.
Decarbonylation: Loss of carbon monoxide (CO) from the [M-H]•+ ion is another common fragmentation pathway for aldehydes.
The study of fragmentation reactions in related iodo-substituted cyclic compounds, such as 2-alkyl- and 2,4-dialkyl-3-iodo-1-oxocyclohexan-2,4-carbolactones, reveals that the product distribution is influenced by the nature of the nucleophiles and steric hindrance of substituents. nih.gov Although the system is different, it highlights the reactivity of the iodo-substituent in fragmentation processes.
A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming the elemental composition of C₅H₄INO.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be influenced by the pyrrole ring, the formyl group (a chromophore), and the iodine substituent (an auxochrome).
While a specific UV-Vis spectrum for this compound is not available, data for the parent compound, 1H-Pyrrole-2-carboxaldehyde, shows absorption maxima that can serve as a reference. nist.gov The introduction of an iodine atom at the 2-position and a formyl group at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrrole. This is due to the extension of the conjugated π-system and the electron-withdrawing nature of the formyl group, which can participate in n→π* and π→π* transitions.
The iodine atom, with its lone pairs of electrons, can also influence the electronic transitions. The positional differences of substituents on the pyrrole ring are known to alter the electronic distribution and dipole moments, which would be reflected in the UV-Vis spectrum.
Theoretical and Computational Chemistry Studies of 2 Iodo 1h Pyrrole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations
DFT calculations have become a powerful tool in quantum chemistry for studying the structure and properties of molecules. For 2-iodo-1H-pyrrole-3-carbaldehyde, these calculations offer a detailed understanding of its conformational landscape, the nature of its intramolecular and intermolecular interactions, and its electronic structure.
Conformational Analysis (e.g., Syn/Anti-Conformers, Rotational Barriers)
The presence of the formyl group at the C3 position of the pyrrole (B145914) ring gives rise to the possibility of rotational isomerism around the C3-C(aldehyde) single bond. This results in two primary planar conformers: the syn-conformer, where the aldehyde proton is oriented towards the pyrrole ring, and the anti-conformer, where it is directed away.
Theoretical calculations on related 2-acylpyrroles suggest that both syn and anti conformers can exist as stable rotameric forms. nih.gov For 3-formylpyrrole, computational studies have indicated that the N(H),O-cis form (analogous to the syn conformer) is energetically preferred. researchgate.net The relative stability of these conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding.
The rotational barrier between the syn and anti conformers is a key parameter that governs the dynamics of their interconversion. While specific values for this compound are not extensively documented, studies on similar substituted pyrroles indicate that the barrier to internal rotation is influenced by the nature of the substituents on the pyrrole ring. The introduction of a bulky iodine atom at the C2 position is expected to influence the rotational barrier, likely by increasing the energy of the transition state due to steric repulsion.
Table 1: Illustrative Conformational Data for Related Pyrrole Derivatives
| Compound | Method | Most Stable Conformer | Energy Difference (kcal/mol) | Rotational Barrier (kcal/mol) |
| 3-Formylpyrrole | ab-initio | N(H),O-cis | Small preference | Not specified |
| 2-Acylpyrroles | DFT | syn | Varies with substituent | Varies with substituent |
Note: This table is illustrative and based on data for related compounds. Specific values for this compound require dedicated computational studies.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding
The pyrrole moiety contains an N-H group, which can act as a hydrogen bond donor, while the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor. This arrangement allows for the formation of both intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding: In the syn-conformation of this compound, the proximity of the N-H group to the carbonyl oxygen suggests the possibility of an intramolecular N-H···O hydrogen bond. However, the geometry of the five-membered ring and the position of the substituents may not be optimal for a strong intramolecular interaction. Theoretical studies on related systems have shown that the presence and strength of such bonds can be influenced by the electronic nature of other substituents on the ring.
Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. X-ray crystal structures of similar compounds, such as 4-iodo-1H-pyrrole-2-carbaldehyde, reveal the formation of centrosymmetric dimers through N-H···O hydrogen bonds. researchgate.net This type of interaction is a common feature in the crystal packing of pyrrole derivatives containing a carbonyl group. mdpi.com DFT calculations can be used to model these dimeric structures and quantify the strength of the intermolecular hydrogen bonds. The formation of these bonds can significantly influence the physical properties of the compound, such as its melting point and solubility.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)
The electronic structure of this compound is central to understanding its reactivity and spectroscopic properties. DFT calculations provide access to the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically associated with the ability of a molecule to donate electrons and is often localized on the electron-rich regions of the molecule. For this compound, the HOMO is expected to have significant contributions from the π-system of the pyrrole ring.
The LUMO , on the other hand, represents the ability of a molecule to accept electrons and is generally located on the electron-deficient parts. The LUMO of this compound is likely to be centered on the carbaldehyde group and influenced by the electron-withdrawing nature of the iodine atom.
The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the iodine atom and the carbaldehyde group, both being electron-withdrawing, is expected to lower the energy of the LUMO and potentially the HOMO, thereby influencing the magnitude of the HOMO-LUMO gap. This, in turn, affects the molecule's susceptibility to nucleophilic and electrophilic attack.
Table 2: Illustrative Electronic Properties of Substituted Pyrroles
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyrrole | DFT | -5.5 | 1.2 | 6.7 |
| Pyrrole-2-carbaldehyde | DFT | -6.0 | -1.1 | 4.9 |
Note: This table provides illustrative values for related compounds to demonstrate the effect of substitution on electronic properties. Specific calculated values for this compound are needed for a precise analysis.
Aromaticity Assessments
The pyrrole ring is an aromatic heterocycle, and the introduction of substituents can modulate its degree of aromaticity. Computational methods provide quantitative measures to assess this property.
Harmonic Oscillator Model of Aromaticity (HOMA) Index
The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a decrease in aromatic character. For this compound, the presence of the electron-withdrawing carbaldehyde group and the bulky iodine atom could induce some bond length alternation in the pyrrole ring, potentially leading to a HOMA value slightly lower than that of unsubstituted pyrrole.
Nucleus Independent Chemical Shift (NICS) Calculations
NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the NICS value, the more aromatic the system. It is expected that this compound would exhibit a negative NICS value, confirming its aromatic character. However, the magnitude of this value might be slightly less negative compared to pyrrole itself, reflecting the electronic perturbations caused by the substituents.
Correlation of Aromaticity with Substituent Effects
The aromaticity of the pyrrole ring in this compound is significantly influenced by the electronic effects of its substituents: the iodine atom at the 2-position and the carbaldehyde group at the 3-position. Aromaticity is a multidimensional concept, often evaluated using magnetic, geometric, and energetic criteria.
The iodine atom, being a halogen, exhibits a dual electronic effect. It is an inductively electron-withdrawing group due to its electronegativity, which can decrease the electron density in the pyrrole ring. Conversely, it can also act as a weak π-electron donor through resonance, sharing its lone pairs with the ring. The carbaldehyde group is a strong electron-withdrawing group, both inductively and through resonance, pulling electron density from the pyrrole ring.
Computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are standard tools for quantifying aromaticity. NICS calculations, for instance, would likely show a less negative value for the pyrrole ring in this compound compared to unsubstituted pyrrole, indicating a reduction in aromatic character due to the presence of the electron-withdrawing substituents. Studies on other substituted pyrroles have shown that the degree of aromaticity can be fine-tuned by the nature and position of the substituents. nih.govrsc.org
Computational Insights into Reaction Mechanisms
Computational chemistry provides invaluable insights into the mechanisms of reactions involving this compound. The presence of both an iodo and a carbaldehyde group makes it a versatile synthetic intermediate.
The iodine substituent is a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational studies on similar reactions involving aryl halides have elucidated the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.gov For this compound, theoretical calculations could model the energy profile of these steps, identify the transition states, and explain the substrate and ligand dependency of the reaction's success and stereoselectivity. nih.gov
The carbaldehyde group is susceptible to nucleophilic attack, oxidation, and reduction. Computational models can be used to study the reaction pathways of these transformations. For instance, the reduction of the aldehyde to an alcohol using a reducing agent can be modeled to determine the activation energy and the geometry of the transition state.
Furthermore, computational studies can shed light on cycloaddition reactions. The Van Leusen pyrrole synthesis, a [3+2] cycloaddition, is a fundamental method for forming pyrrole rings. nih.gov While this compound is a product rather than a reactant in this specific synthesis, understanding the computational aspects of such cycloadditions is crucial for predicting the reactivity of the pyrrole ring itself in other contexts.
Molecular Dynamics Simulations for Dynamic Behavior
As of the current body of scientific literature, specific molecular dynamics (MD) simulations for this compound have not been reported. However, the application of MD simulations to similar small molecules and substituted heterocycles is a growing area of research.
MD simulations could provide insights into the dynamic behavior of this compound in different solvent environments. Such simulations can model the conformational flexibility of the molecule, particularly the rotation of the carbaldehyde group relative to the pyrrole ring. This conformational freedom can be important in understanding its interactions with biological macromolecules or its packing in the solid state.
In a broader context, MD simulations are used to develop and refine force fields for complex biomolecular systems. rsc.org While not directly applicable to this specific compound, the methodologies used in these studies, such as parameterization based on quantum mechanical calculations, would be the foundation for any future MD simulation of this compound. These simulations could, for instance, explore its aggregation behavior or its interaction with surfaces, which is relevant for applications in materials science. chemrxiv.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 2-Iodo-1H-pyrrole-3-carbaldehyde and its derivatives is increasingly geared towards green and sustainable practices. Traditional synthetic routes, while effective, often rely on stoichiometric quantities of hazardous oxidants and harsh reaction conditions. organic-chemistry.org Emerging research trends aim to mitigate these environmental and safety concerns.
Looking forward, the application of photocatalysis and electrocatalysis represents a significant leap towards sustainability. These methods can enable the activation of substrates under mild conditions, often using light or electricity as the driving force, thus circumventing the need for high temperatures and harsh chemical reagents. nih.gov The development of methods that combine these green principles will be crucial for the environmentally benign and cost-effective production of this compound on an industrial scale.
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of the aldehyde and iodo groups is well-understood, there remains a vast, underexplored landscape of chemical transformations for this compound. Future research is expected to delve into novel reactivity patterns, unlocking new synthetic possibilities.
A key area of exploration lies in cycloaddition reactions. The pyrrole (B145914) core, modulated by the electron-withdrawing aldehyde and the iodo substituent, presents a unique platform for [4+3], [3+2], and other cycloaddition pathways. urfu.runih.gov Investigating the participation of this compound in such reactions could lead to the rapid construction of complex, fused heterocyclic systems that are otherwise difficult to access. nih.gov
The chemistry of hypervalent iodine is another burgeoning field with significant potential. The iodine atom on the pyrrole ring could be oxidized to a hypervalent state, creating a highly reactive species capable of unique transformations. jst.go.jpnih.govnih.gov These hypervalent iodine reagents, generated in situ, could act as powerful electrophiles or participate in novel coupling reactions, expanding the synthetic utility of the parent molecule far beyond traditional cross-coupling. acs.orgacs.org The interplay between the aldehyde functionality and a hypervalent iodine center could also lead to unprecedented intramolecular cyclizations and functional group transfers.
Integration with Advanced Catalysis and Flow Chemistry
The synergy between advanced catalytic systems and continuous flow chemistry is set to revolutionize the synthesis and functionalization of this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and enhanced scalability compared to traditional batch processes.
The integration of organocatalysis within flow reactors is a particularly promising trend. mdpi.comrsc.org Chiral organocatalysts can be immobilized in packed-bed reactors to facilitate asymmetric transformations of the aldehyde group or subsequent modifications of the pyrrole scaffold, allowing for the continuous production of enantioenriched compounds. nih.gov This approach combines the benefits of high selectivity from organocatalysis with the efficiency and automation of flow chemistry.
Furthermore, the incorporation of photocatalysis into flow systems opens up new reaction pathways that are often difficult to achieve in batch. nih.gov A flow setup allows for efficient irradiation of the reaction mixture, maximizing the quantum yield and enabling novel C-H functionalization or cross-coupling reactions on the pyrrole ring. The combination of these advanced catalytic methods within a continuous manufacturing framework will be instrumental in developing highly efficient and automated processes for the synthesis of complex molecules derived from this compound.
Deeper Computational Exploration of Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound, deeper computational exploration will provide invaluable insights into its structure-reactivity relationships, guiding future experimental work.
DFT calculations can be employed to model reaction mechanisms in great detail, allowing researchers to understand the intricate energy profiles of various transformations. mdpi.comresearchgate.net This includes identifying transition states, intermediates, and the thermodynamic and kinetic factors that govern reaction outcomes. mdpi.com For instance, computational studies can elucidate the subtle electronic effects of the iodo and carbaldehyde substituents on the aromaticity and reactivity of the pyrrole ring, helping to predict the regioselectivity of electrophilic or nucleophilic attacks.
Moreover, in silico methods can be used to predict various spectroscopic properties, such as NMR and infrared spectra, which can aid in the characterization of new compounds derived from this compound. researchgate.net The prediction of molecular orbitals (HOMO-LUMO) and electrostatic potential maps can also help in identifying the most reactive sites for different types of reagents, thereby accelerating the discovery of novel reactivity patterns. mdpi.com As computational power continues to grow, the synergy between theoretical predictions and experimental validation will undoubtedly accelerate innovation in the chemistry of this versatile building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
